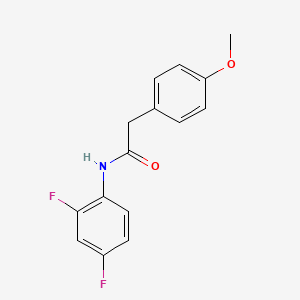

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide and related compounds involves multiple steps, including catalytic hydrogenation and reactions with different chemical agents. For example, a novel Pd/C catalyst with high activity and selectivity was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting the role of catalytic processes in achieving high purity and yield in the synthesis of complex organic compounds (Zhang Qun-feng, 2008).

Molecular Structure Analysis

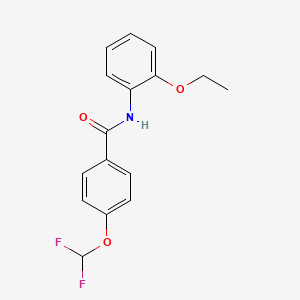

The molecular structure of compounds closely related to N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, has been determined by various analytical techniques, including 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis. These studies reveal complex molecular geometries and confirm the precise arrangements of functional groups within the molecules (Z. Ping, 2007).

Chemical Reactions and Properties

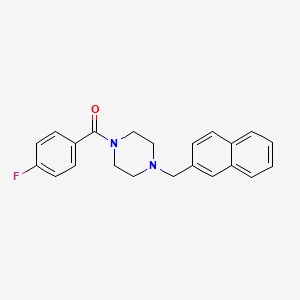

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide participates in various chemical reactions, reflecting its reactive nature and potential as an intermediate in organic synthesis. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], prepared via direct fluorination, demonstrates the compound's ability to undergo site-selective electrophilic fluorination, indicating its versatility in chemical transformations (R. Banks, M. K. Besheesh, E. Tsiliopoulos, 1996).

Physical Properties Analysis

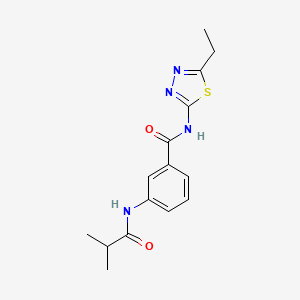

The physical properties, such as crystal structure and intermolecular interactions, of compounds similar to N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide have been extensively studied. For example, the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals detailed information about their crystal packing, hydrogen bonding, and other non-covalent interactions, which are crucial for understanding the material's physical stability and solubility (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, J. Wardell, 2011).

Mécanisme D'action

Target of Action

Oprea1_626247, also known as Palazestrant (OP-1250), is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells, particularly in ER-positive, human epidermal growth factor receptor 2-negative (HER2–) metastatic breast cancer .

Mode of Action

Palazestrant is a small molecule oral complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction with its targets results in the inhibition of ER-driven transcriptional activity, thereby limiting the growth and proliferation of breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Palazestrant is the ER signaling pathway. By inhibiting ER-driven transcriptional activity, Palazestrant disrupts the normal signaling pathway, leading to a decrease in the growth and proliferation of breast cancer cells .

Pharmacokinetics

It is known that the plasma exposure of both palazestrant and its main metabolite increases in an approximately dose-proportional manner

Result of Action

The molecular and cellular effects of Palazestrant’s action primarily involve the inhibition of ER-driven transcriptional activity. This results in a decrease in the growth and proliferation of breast cancer cells, thereby potentially slowing the progression of ER-positive, HER2– metastatic breast cancer .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUCPBFSGYMTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)

![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)

![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)

![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)

![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)